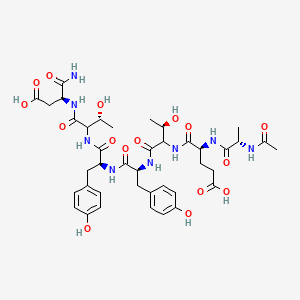
Nickel(II) isodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) isodecanoate is an organometallic compound with the chemical formula C20H38NiO4. It is a coordination complex where nickel is in the +2 oxidation state, coordinated with isodecanoate ligands. This compound is of interest due to its applications in various fields, including catalysis and material science .
准备方法
Synthetic Routes and Reaction Conditions: Nickel(II) isodecanoate can be synthesized through the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) acetate, with isodecanoic acid. The reaction typically occurs in an organic solvent under reflux conditions. The general reaction can be represented as: [ \text{Ni(II) salt} + 2 \text{Isodecanoic acid} \rightarrow \text{this compound} + 2 \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves the use of nickel(II) hydroxide or nickel(II) carbonate as starting materials. These are reacted with isodecanoic acid under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Nickel(II) isodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) complexes under specific conditions.
Reduction: Reduction reactions can convert it back to nickel(0) or nickel(I) states.
Substitution: Ligand substitution reactions where isodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents like bromine or hydrogen peroxide in alkaline conditions.
Reduction: Hydrogen gas or hydrazine in the presence of a suitable catalyst.
Substitution: Various ligands such as phosphines or amines under reflux conditions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: New nickel(II) complexes with different ligands
科学研究应用
Nickel(II) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty coatings, lubricants, and as a precursor for nickel-based nanomaterials .
作用机制
The mechanism by which nickel(II) isodecanoate exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating catalytic processes. In biological systems, it can interact with biomolecules, potentially altering their function or stability. The molecular targets and pathways involved often include coordination with nitrogen, oxygen, or sulfur-containing groups in biomolecules .
相似化合物的比较
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
Comparison: Nickel(II) isodecanoate is unique due to its specific ligand environment, which imparts distinct solubility and reactivity characteristics compared to other nickel(II) compounds. For instance, while nickel(II) acetate is commonly used in aqueous solutions, this compound is more soluble in organic solvents, making it suitable for different applications .
属性
CAS 编号 |
85508-43-6 |
|---|---|
分子式 |
C20H38NiO4 |
分子量 |
401.2 g/mol |
IUPAC 名称 |
8-methylnonanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
RSWNZKSBWZHYGH-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
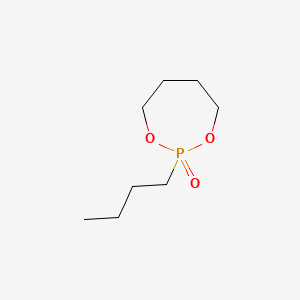
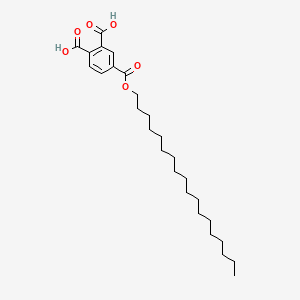
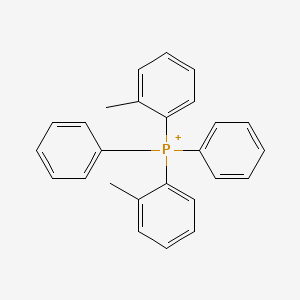

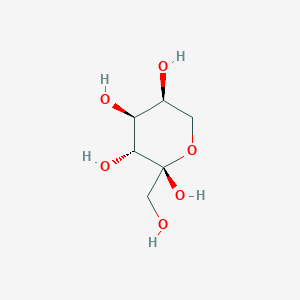
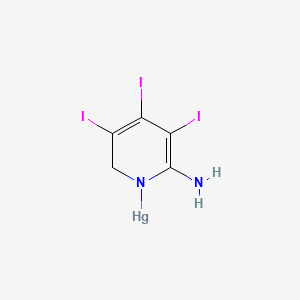
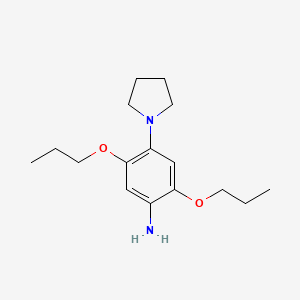

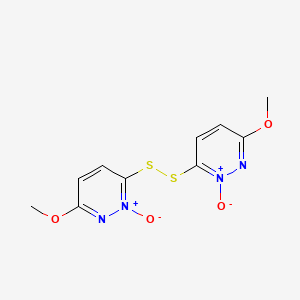
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)


